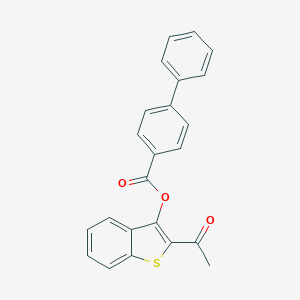
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate is an organic compound with the molecular formula C17H11BrO3S and a molecular weight of 375.24 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of an acetyl group and a bromobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate typically involves the acylation of 1-benzothiophene with 3-bromobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is then subjected to reflux, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dehalogenated products.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. The acetyl group and bromobenzoate moiety can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-1-benzothien-3-yl 2-bromobenzoate
- 2-Acetyl-1-benzothien-3-yl 4-bromobenzoate
- 2-Acetyl-1-benzothien-3-yl 3-chlorobenzoate
Uniqueness
2-acetyl-1-benzothiophen-3-yl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H11BrO3S |
|---|---|
Poids moléculaire |
375.2g/mol |
Nom IUPAC |
(2-acetyl-1-benzothiophen-3-yl) 3-bromobenzoate |
InChI |
InChI=1S/C17H11BrO3S/c1-10(19)16-15(13-7-2-3-8-14(13)22-16)21-17(20)11-5-4-6-12(18)9-11/h2-9H,1H3 |
Clé InChI |
MYYSRVQFBHMYSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-bromophenyl)methylidene]-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine](/img/structure/B375764.png)



![[2-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375774.png)
![[2-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzenesulfonate](/img/structure/B375775.png)
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-phenylbenzoate](/img/structure/B375776.png)
![[2-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzenesulfonate](/img/structure/B375779.png)

![2-[(E)-[[2-(3-cyano-4,6-diphenylpyridin-1-ium-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-4-nitrophenolate](/img/structure/B375782.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B375785.png)

![[4-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate](/img/structure/B375790.png)
